

Carmichaenine C: A Technical Guide to its Natural Sources and Abundance

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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B1496071

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Abstract

Carmichaenine C, a C19-diterpenoid alkaloid, has been identified as a natural constituent of the plant species *Aconitum carmichaelii*. This technical guide provides a comprehensive overview of the known natural sources of **Carmichaenine C**, details of its isolation as reported in scientific literature, and a discussion on its abundance. Due to the nascent stage of research into this specific compound, quantitative abundance data remains limited. This document aims to consolidate the available information to support further research and development efforts.

Natural Sources

Carmichaenine C is a naturally occurring diterpenoid alkaloid isolated from the plant *Aconitum carmichaelii* Debeaux, a member of the Ranunculaceae family. Specifically, it has been identified in the aerial parts of the plant^{[1][2][3]}. *Aconitum carmichaelii*, commonly known as Chinese aconite or Fuzi, is a well-known plant in traditional Chinese medicine, and its roots are extensively used for various therapeutic purposes^{[4][5]}. However, the aerial parts, from which **Carmichaenine C** was isolated, are less commonly utilized.

The genus *Aconitum* is a rich source of structurally diverse and biologically active diterpenoid alkaloids, which are broadly classified into C18, C19, and C20 types based on their carbon skeletons^{[6][7]}. **Carmichaenine C** belongs to the C19-diterpenoid alkaloid subclass, characterized by a complex hexacyclic or heptacyclic core structure.

Abundance of Carmichaenine C

Currently, there is a lack of specific quantitative data in the available scientific literature regarding the abundance of **Carmichaenine C** in *Aconitum carmichaelii*. The primary research that identified **Carmichaenine C** focused on the isolation and structural elucidation of new compounds, and as such, did not provide a quantitative analysis of their concentrations within the plant material.

Further research employing quantitative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a suitable detector, would be necessary to determine the precise abundance of **Carmichaenine C** in the aerial parts of *Aconitum carmichaelii*. Such studies would be crucial for assessing the feasibility of its large-scale extraction and for understanding its ecological and physiological roles within the plant.

Experimental Protocols: Isolation of Carmichaenine C

The following is a detailed methodology for the isolation of **Carmichaenine C** from the aerial parts of *Aconitum carmichaelii*, as synthesized from the seminal publication by Qin et al. (2015).

Plant Material and Extraction

- Plant Material: The aerial parts of *Aconitum carmichaelii* were collected and air-dried.
- Extraction: The dried and powdered plant material (50.0 kg) was extracted three times with 95% ethanol (EtOH) at room temperature. The combined ethanol extracts were then concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract was suspended in a 2% aqueous solution of hydrochloric acid (HCl) and then extracted with petroleum ether to remove lipophilic components. The acidic aqueous layer was then basified with a 10% aqueous solution of sodium hydroxide (NaOH) to a pH of 9-10. This basic solution was subsequently extracted with chloroform (CHCl_3) to obtain the crude alkaloidal fraction.

Chromatographic Separation and Purification

The crude alkaloidal fraction was subjected to a multi-step chromatographic process to isolate individual compounds.

- Initial Column Chromatography: The crude alkaloid extract was fractionated using a silica gel column, eluting with a gradient of petroleum ether-acetone-diethylamine (Et_2NH). This initial separation yielded several fractions.
- Repeated Column Chromatography: The fractions containing the compounds of interest were further purified through repeated column chromatography on silica gel, employing different solvent systems of increasing polarity.
- Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compounds was achieved using preparative thin-layer chromatography on silica gel plates.

This multi-step purification process led to the isolation of five new aconitine-type C19-diterpenoid alkaloids, including **Carmichaenine C**.

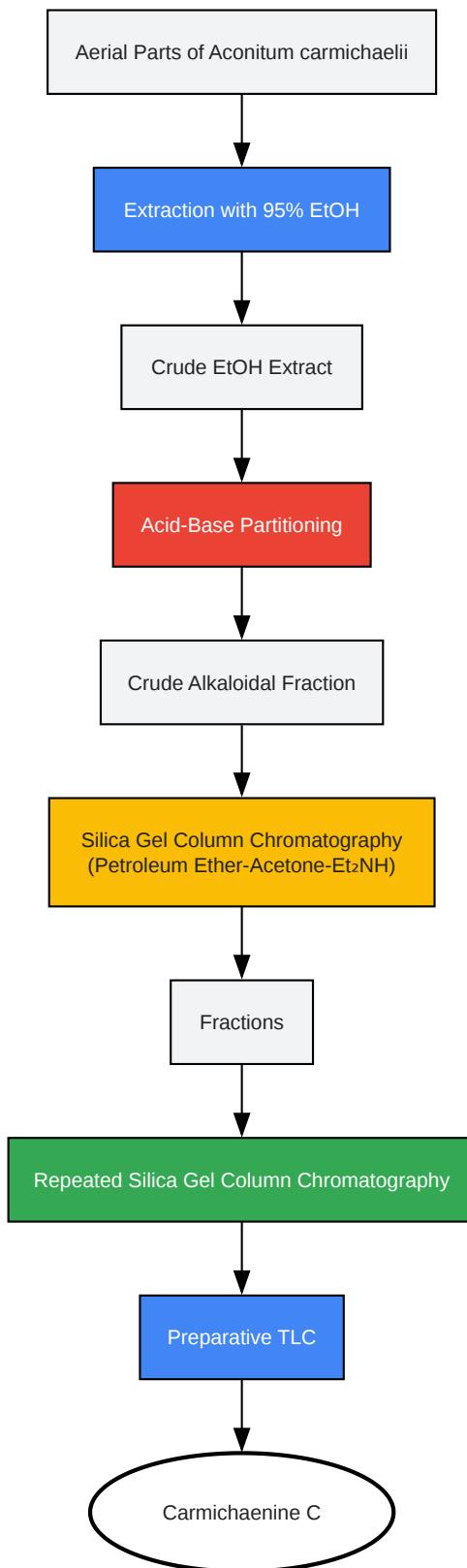
Structure Elucidation

The chemical structure of **Carmichaenine C** was determined using a combination of spectroscopic techniques, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Visualizations

Experimental Workflow for Isolation



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Caption: Isolation workflow for **Carmichaenine C**.

Conclusion

Carmichaenine C is a C19-diterpenoid alkaloid found in the aerial parts of *Aconitum carmichaelii*. While its presence has been confirmed and its structure elucidated, quantitative data on its abundance is not yet available. The detailed isolation protocol provided herein offers a foundation for researchers to conduct further studies on this compound, including the development of analytical methods for its quantification and the exploration of its potential pharmacological activities. Future research should focus on determining the concentration of **Carmichaenine C** in its natural source to better assess its potential for drug development.

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